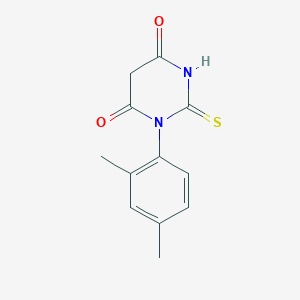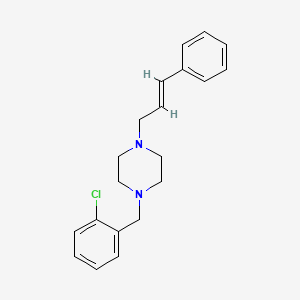
1-(2-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine belongs to the class of organic compounds known as piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. These compounds are notable for their range of pharmacological activities and are often used as building blocks in the synthesis of pharmaceutical drugs.
Synthesis Analysis
Piperazine derivatives are commonly synthesized through various chemical reactions, involving key steps such as alkylation, reduction, and cyclization. The synthesis routes typically start from basic piperazine and involve the introduction of substituents to the piperazine ring to obtain the desired compounds. For example, a general approach might involve the reaction of piperazine with an appropriate electrophile followed by substitution reactions to introduce various side chains (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity. The presence and position of different substituents on the piperazine ring can affect the compound's binding affinity to biological targets. Advanced techniques such as X-ray crystallography, NMR, and mass spectrometry are typically used to determine and analyze the molecular structure of these compounds (Sanjeevarayappa, C., Pushpa Iyengar, K. E. Manoj Kumar, & P. A. Suchetan, 2015).
Chemical Reactions and Properties
Piperazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, acylation, and alkylation. The reactivity of these compounds is largely influenced by the nature of the substituents attached to the piperazine ring. These chemical properties are crucial for modifying the pharmacological profile of the compounds (Yurttaş, L., Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and boiling point, are important for their application in drug formulation. These properties can be tailored by modifying the molecular structure, which in turn can affect the drug's bioavailability and pharmacokinetics (Kumara, K., K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, & N. K. Lokanath, 2017).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of piperazine derivatives with other molecules are crucial for their biological activity and therapeutic efficacy. These properties are determined by factors such as electronic configuration, spatial arrangement, and the presence of functional groups (Guna, J.V., V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSZDBPNKBROR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-cyclobutyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5640759.png)
![(4-acetylpiperazin-1-yl)[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5640773.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)

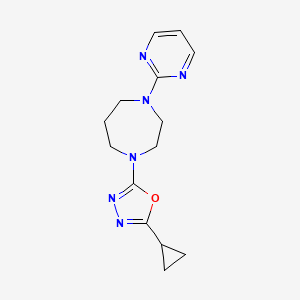
![N-(2-methoxyethyl)-N-methyl-3-{[(tetrahydro-2H-pyran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5640789.png)
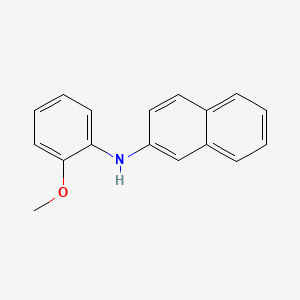
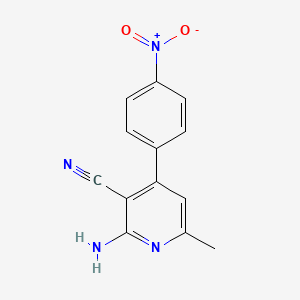
![1-(ethylsulfonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5640819.png)
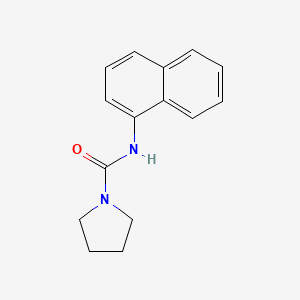

![(1S*,5R*)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640836.png)
![1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640844.png)
